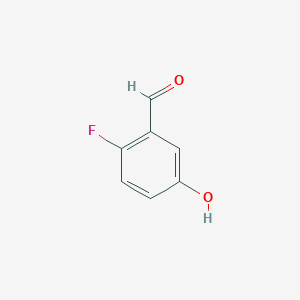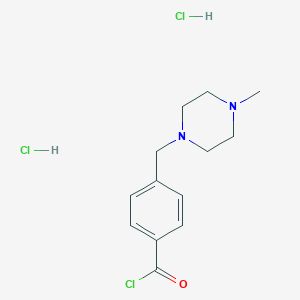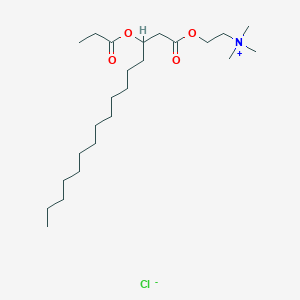
2-Fluoro-5-hydroxybenzaldehyde
Descripción general
Descripción
2-Fluoro-5-hydroxybenzaldehyde (FHB) is a chemical compound belonging to the class of compounds known as arylaldehydes. It is an important starting material for a variety of chemical syntheses and has been used in a variety of scientific research applications. FHB is an important component of the flavonoid biosynthesis pathway and has been studied for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Fluorescence Derivatization Reagent : 2-Amino-4,5-ethylenedioxyphenol, related to the chemical structure of 2-Fluoro-5-hydroxybenzaldehyde, is a useful precolumn fluorescence derivatization reagent for aromatic aldehydes in liquid chromatography. This allows for the production of fluorescent derivatives that can be separated by reversed-phase chromatography with detection limits of 5-10 pmol on the column (Nohta et al., 1994).
Alteration of Biological Properties : Fluorine substituents in norepinephrine alter its biological properties, with variants like 2-fluoronorepinephrine being a pure beta-adrenergic agonist. This highlights the role of fluorine substitution in modifying biological activity (Kirk et al., 1979).
Antiviral Activity : Derivatives like 3,5-Di-tert-butyl-2-hydroxybenzaldehyde show promising antiviral activity against influenza type D virus. Molecular docking simulations have indicated good binding affinity, hinting at potential therapeutic applications (Mary & James, 2020).
Bioimaging : Certain compounds related to this compound are more sensitive and suitable for bioimaging, thus serving as a promising method for copper ion detection (Gao et al., 2014).
C-H Bond Cleavage : A rhodium-based catalyst system efficiently cleaves aldehyde C-H bonds to produce 2-alkenoylphenols in good to excellent yields, with regioselectivity depending on acetylene substituents. This chemical reaction is significant in synthetic chemistry for creating complex molecules (Kokubo et al., 1999).
Fluorescence Quantum Yield : Investigations into the fluorescence quantum yield of compounds related to this compound have provided insights into their excitation properties, crucial for applications in fluorescence spectroscopy (Nagaoka et al., 1986).
Trace Amounts Determination : Methods have been developed for the spectrophotometric determination of trace amounts of cobalt using derivatives of 2-hydroxybenzaldehyde, showcasing its application in analytical chemistry (Park & Cha, 1998).
Proton Transfer Study : Studies on substituent effects on intramolecular proton transfer in anils of 2-hydroxybenzaldehydes have been consistent with experimental observations and theoretical predictions, contributing to our understanding of chemical kinetics and mechanism (Alarcón et al., 1999).
Adrenergic Activity Modification : Ring-fluorination of phenylephrine, a compound structurally related to this compound, significantly alters its adrenergic properties, making it more potent and selective for alpha-adrenergic receptors (Kirk et al., 1986).
Safety and Hazards
2-Fluoro-5-hydroxybenzaldehyde is classified as harmful if swallowed or inhaled, and it may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Mecanismo De Acción
Target of Action
2-Fluoro-5-hydroxybenzaldehyde, also known as 5-fluorosalicyclaldehyde , is an organic chemical compound with the molecular formula C7H5FO2
Mode of Action
It has been used to synthesize manganese (iii) complex [mnl a (μ 1,3 -n 3)] n [h 2 l a = n,n ′-bis (5-fluorosalicylidene)-1,2-diaminoethane] . This suggests that it may interact with its targets through the formation of complexes.
Result of Action
Given its use in the synthesis of certain complexes , it may have potential applications in various chemical reactions.
Propiedades
IUPAC Name |
2-fluoro-5-hydroxybenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FO2/c8-7-2-1-6(10)3-5(7)4-9/h1-4,10H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNILBNSNKISKLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)C=O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90343079 | |
| Record name | 2-Fluoro-5-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90343079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
103438-84-2 | |
| Record name | 2-Fluoro-5-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90343079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![ethyl 8-fluoro-4H-thieno[3,2-c]chromene-2-carboxylate](/img/structure/B21049.png)
